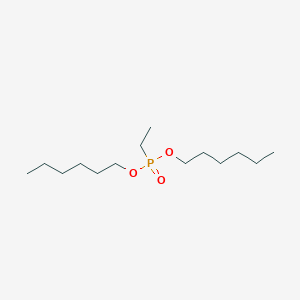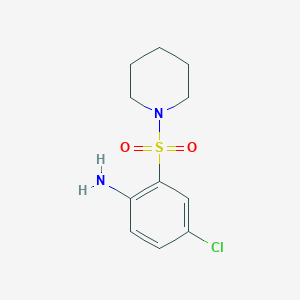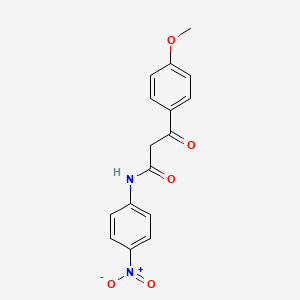
Dihexyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl ethylphosphonate is an organophosphorus compound with the molecular formula C14H31O3P. It is part of the phosphonate family, which is characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dihexyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antiviral agent.
Industry: It is used as a flame retardant, plasticizer, and antistatic agent in various industrial applications.
Mécanisme D'action
The mechanism of action of dihexyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include the inhibition of phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl ethylphosphonate
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
Comparison
Dihexyl ethylphosphonate is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. For example, it has higher hydrophobicity and lower solubility in water, making it more suitable for applications requiring non-polar solvents. Its flame retardant properties are also enhanced due to the increased carbon content.
Propriétés
Numéro CAS |
6151-92-4 |
|---|---|
Formule moléculaire |
C14H31O3P |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
1-[ethyl(hexoxy)phosphoryl]oxyhexane |
InChI |
InChI=1S/C14H31O3P/c1-4-7-9-11-13-16-18(15,6-3)17-14-12-10-8-5-2/h4-14H2,1-3H3 |
Clé InChI |
RRUGBBNSHZGUPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(CC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)




![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)



